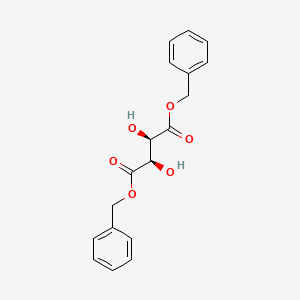

L-Tartrate de dibenzyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

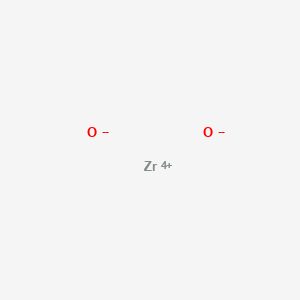

Coordination des ions métalliques et synthèse de complexes

Les dérivés de L-Tartrate de dibenzyle ont montré une tendance significative à former des complexes avec des ions métalliques tels que Fe(III), Ni(II) et Cu(II). La capacité à former des complexes stables est cruciale pour les applications en chimie organométallique et en catalyse. Ces complexes peuvent être détectés et analysés à l'aide de techniques telles que la spectroscopie UV-Vis et la spectroscopie IR .

Activité antimicrobienne

Les dérivés de l'acide L-tartrique, y compris le tartrate de dibenzyle, ont été évalués pour leurs propriétés antimicrobiennes. Ils ont montré une activité notable contre des microorganismes tels que Escherichia coli, Pseudomonas aeruginosa, Yersinia pseudotuberculosis, Enterococcus faecalis, Staphylococcus aureus et Candida albicans. Cela ouvre des applications potentielles dans le développement de nouveaux agents antimicrobiens .

Séparations chirales en chromatographie

Les dérivés du composé sont utilisés dans des méthodes chromatographiques telles que la HPLC, la GC et la TLC pour la séparation des énantiomères. Ceci est particulièrement important dans l'industrie pharmaceutique, où la séparation des médicaments chiraux est nécessaire en raison des différentes bioactivités des énantiomères individuels .

Catalyse asymétrique organique

Le this compound peut être utilisé comme ligand pour synthétiser des complexes de métaux de transition chiraux. Ces complexes ont une utilité potentielle en catalyse asymétrique organique, qui est un processus clé dans la production de produits pharmaceutiques énantiomériquement purs .

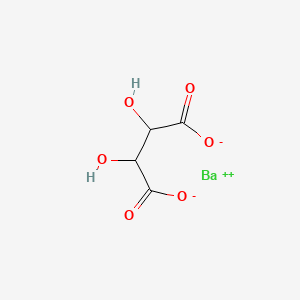

Synthèse de sels chiraux

Le composé est utilisé comme agent de résolution chiral pour la résolution des mélanges racémiques. Il contribue à la production de sels chiraux, qui sont essentiels pour la synthèse de composés optiquement actifs utilisés dans diverses applications scientifiques .

Intermédiaire pour la synthèse organique

Le this compound sert d'intermédiaire dans la synthèse chimique organique. Son rôle d'intermédiaire est vital pour la préparation d'une large gamme de composés organiques, qui peuvent avoir des applications en science des matériaux, en développement de médicaments, et plus encore .

Développement d'analogues de nucléosides

Les dérivés du composé sont utilisés pour la synthèse de nouveaux nucléosides complexes. Ces nucléosides peuvent être étudiés pour leur activité antimicrobienne, fournissant une voie pour le développement de nouvelles classes de médicaments antiviraux et anticancéreux .

Applications agrochimiques

Les dérivés de l'acide L-tartrique, y compris le tartrate de dibenzyle, sont utilisés comme agrochimiques. Ils jouent un rôle dans la synthèse de composés qui peuvent agir comme pesticides ou herbicides, contribuant à l'industrie agricole .

Safety and Hazards

Mécanisme D'action

Target of Action

L-Tartaric Acid Dibenzyl Ester, also known as Dibenzyl L-Tartrate or (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, is primarily used as a chiral resolving agent . It interacts with racemic compounds, helping to separate them into their individual enantiomers . The primary targets of L-Tartaric Acid Dibenzyl Ester are therefore these racemic compounds.

Mode of Action

The interaction of L-Tartaric Acid Dibenzyl Ester with its targets involves the formation of diastereomeric complexes . These complexes have different physical and chemical properties, allowing for the separation of the individual enantiomers . This interaction and the resulting changes are crucial for the role of L-Tartaric Acid Dibenzyl Ester in chiral resolution .

Biochemical Pathways

L-Tartaric Acid Dibenzyl Ester is involved in the biochemical pathway of chiral resolution . It affects the pathway by interacting with racemic compounds and forming diastereomeric complexes . The downstream effects include the separation of these complexes into individual enantiomers .

Pharmacokinetics

As a chiral resolving agent, its bioavailability would be determined by its ability to interact with racemic compounds and form diastereomeric complexes .

Result of Action

The molecular and cellular effects of L-Tartaric Acid Dibenzyl Ester’s action primarily involve the separation of racemic compounds into their individual enantiomers . This is achieved through the formation of diastereomeric complexes, which can be separated due to their different physical and chemical properties .

Action Environment

The action, efficacy, and stability of L-Tartaric Acid Dibenzyl Ester can be influenced by various environmental factors. For instance, the solvent used in the reaction can affect the efficiency of chiral resolution . Additionally, factors such as temperature and pH may also impact the stability and efficacy of L-Tartaric Acid Dibenzyl Ester .

Propriétés

IUPAC Name |

dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKIPSGLXMCAOF-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H]([C@H](C(=O)OCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427315 | |

| Record name | L-Tartaric Acid Dibenzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4079-56-5, 622-00-4 | |

| Record name | rel-1,4-Bis(phenylmethyl) (2R,3R)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tartaric Acid Dibenzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for Dibenzyl L-Tartrate?

A1: Dibenzyl L-Tartrate can be synthesized using boric acid as a catalyst in the esterification reaction between tartaric acid and benzyl alcohol. [] This method proves to be efficient and allows for the reuse of the boric acid catalyst.

Q2: What is the role of Dibenzyl L-Tartrate in polymer synthesis?

A2: Dibenzyl L-Tartrate serves as a valuable monomer in synthesizing polyesters and polyurethanes. [] It reacts with various acyl chlorides (like succinyl chloride, adipoly chloride, and telephthaloyl chloride) to form polyesters. Similarly, it reacts with diisocyanates (like hexamethylene diisocyanate, toluene 2,4-diisocyanate, and methylene-bis(4-phenyl isocyanate)) to yield polyurethanes.

Q3: Can Dibenzyl L-Tartrate be used in the synthesis of complex natural products?

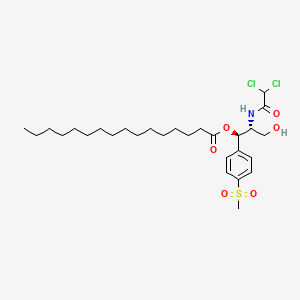

A4: Yes, Dibenzyl L-Tartrate plays a crucial role in synthesizing (−)-chicoric acid, a natural product found in Echinacea with immunostimulatory and HIV-1 integrase inhibitory properties. [] In this synthesis, Dibenzyl L-Tartrate reacts with a caffeic acid derivative, ultimately leading to the formation of (−)-chicoric acid after a series of reactions.

Q4: Are there any computational studies exploring Dibenzyl L-Tartrate derivatives?

A5: Research using molecular topology has investigated Dibenzyl L-Tartrate derivatives as potential therapeutic agents for ulcerative colitis. [, ] This approach involves analyzing the structural characteristics of molecules to predict their biological activities. These studies highlight the potential of Dibenzyl L-Tartrate derivatives in medicinal chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.